1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, an iodine atom, and a trifluorophenyl moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole falls under the category of halogenated pyrazoles. Its structure allows it to participate in various chemical reactions due to the presence of both halogen and electron-withdrawing groups.
The synthesis of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole typically involves several key steps:
The synthesis may utilize palladium-catalyzed cross-coupling techniques to facilitate the formation of carbon-carbon bonds, which is crucial for assembling the complex structure of this compound .
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole can undergo various chemical reactions:
The reactivity patterns are influenced by both the electron-withdrawing trifluorophenyl group and the iodine substituent, making this compound a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole often involves:
While specific data on biological activity for this compound may not be extensively documented, related pyrazole derivatives have shown promising results in various biological assays .
Relevant data includes:
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole has potential applications in:
Biocatalytic strategies have emerged as powerful tools for constructing enantioenriched intermediates relevant to the synthesis of 1-(tert-butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole. Notably, ketoreductases (KREDs) enable asymmetric reduction of prochiral ketones to generate chiral alcohols with exceptional enantioselectivity (>99% ee), which serve as key precursors for pyrazole ring formation. These enzymatic transformations occur under mild aqueous conditions (pH 7-8, 25-30°C) and demonstrate excellent compatibility with sensitive fluorinated aromatic moieties. Recent advances have focused on enzyme engineering to enhance activity toward sterically hindered tert-butyl-containing substrates, addressing previous limitations in catalytic efficiency [2].
The regioselective functionalization of polyfluorinated phenyl rings often employs enzymatic desymmetrization approaches. Lipase-catalyzed kinetic resolution efficiently differentiates between enantiotopic functional groups in diol intermediates en route to the 2,4,5-trifluorophenyl moiety. Immobilized Candida antarctica lipase B (CAL-B) demonstrates particular efficacy in this context, enabling resolutions with enantiomeric ratios (E) exceeding 200. This biocatalytic strategy circumvents the need for traditional protecting group manipulations while maintaining the integrity of the labile carbon-iodine bond in advanced intermediates. The operational simplicity of these systems facilitates scale-up, with reported batch processes achieving kilogram-scale production of enantiopure precursors (≥98% ee) for pyrazole annulation [2].
Table 1: Biocatalytic Performance Metrics for Chiral Intermediate Synthesis
Enzyme Class | Reaction Type | Enantioselectivity | Product Yield | Temperature Optimum |
---|---|---|---|---|
Ketoreductases (KREDs) | Asymmetric reduction | >99% ee | 85-92% | 25-30°C |
Lipases (CAL-B) | Kinetic resolution | ≥98% ee | 40-45% (theoretical max 50%) | 35-40°C |
Transaminases | Reductive amination | 95-99% ee | 70-78% | 30-37°C |
Epoxide hydrolases | Hydrolytic resolution | >99% ee | 42-48% | 25-28°C |
Recent innovations combine biocatalytic steps with in situ cofactor regeneration systems, significantly improving the atom economy of the synthetic sequence. For example, nicotinamide cofactor recycling using glucose dehydrogenase enables complete conversion at substrate concentrations exceeding 100 g/L. This integrated approach demonstrates particular value for synthesizing tert-butyl-containing intermediates, where traditional chemical methods often suffer from poor stereocontrol. The exquisite selectivity of enzymes prevents undesirable side reactions at the electron-deficient trifluorophenyl ring, a common challenge in conventional synthetic approaches to this pharmaceutical scaffold [2] [4].
Palladium-catalyzed cross-coupling methodologies have revolutionized the structural diversification of 1-(tert-butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole, leveraging the activated C-I bond as a versatile synthetic handle. Suzuki-Miyaura reactions employing this iodopyrazole demonstrate exceptional functional group tolerance, enabling coupling with diverse aryl, heteroaryl, and vinyl boronic acids at remarkably low catalyst loadings (0.5-1 mol% Pd). The electron-deficient nature of the iodopyrazole, enhanced by the trifluorophenyl substituent, facilitates oxidative addition, while the sterically demanding tert-butyl group necessitates carefully optimized ligand systems. Bulky phosphines such as tBuBrettPhos provide optimal performance, achieving coupling yields exceeding 90% even with sterically constrained boronic esters [2] [8].
Buchwald-Hartwig amination represents another pivotal transformation for this scaffold, enabling the installation of nitrogen-based functionalities at the 4-position. Palladium complexes incorporating RuPhos or DavePhos ligands efficiently catalyze C-N bond formation between the iodopyrazole and both aliphatic and aromatic amines. This methodology provides direct access to valuable 4-amino-substituted derivatives, which exhibit enhanced biological activity profiles. Notably, reactions with secondary amines proceed with greater efficiency (>95% yield) compared to primary anilines (75-85% yield), attributed to reduced steric congestion during the reductive elimination step. The reaction tolerates various protecting groups, including tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz), without competitive N-dealkylation of the tert-butyl group [2] [7].
Table 2: Palladium-Catalyzed Coupling Reactions of the Iodopyrazole Scaffold
Coupling Type | Catalyst System | Reaction Conditions | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/tBuBrettPhos | K₃PO₄, 80°C, toluene | 85-95% | Biaryl synthesis for kinase inhibitors |
Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | NaOtBu, 100°C, dioxane | 75-95% | Aniline derivatives for antimicrobials |
Carbonylation | PdCl₂(PPh₃)₂/dppf | CO (1 atm), MeOH, 70°C | 80-88% | Ester synthesis for prodrug development |
Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, 60°C, DMF | 70-85% | Alkynyl derivatives for PET imaging probes |
The synthetic utility of these methodologies extends to sequential coupling strategies, where the orthogonal reactivity of halogen substituents is exploited. For instance, bromine at the ortho position of the trifluorophenyl ring (as in the related compound 5-(2-bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole, CAS 1245643-25-7) remains inert during palladium-catalyzed coupling at the pyrazole 4-position, enabling subsequent functionalization. This chemoselectivity facilitates the construction of highly complex molecular architectures through controlled, stepwise elaboration. Recent studies demonstrate successful applications in synthesizing combinatorial libraries for drug discovery, where the iodopyrazole core serves as a central building block for introducing structural diversity at multiple sites [3] [4].
Microwave-assisted coupling protocols have dramatically reduced reaction times from hours to minutes while maintaining excellent yields. These high-temperature conditions (120-150°C) enable efficient coupling with traditionally challenging partners, such as ortho-substituted boronic acids and electron-deficient anilines. The operational simplicity and reproducibility of these methods underpin their adoption in process chemistry for pharmaceutical development, where the iodopyrazole scaffold features prominently in preclinical candidates targeting kinase-mediated signaling pathways [2] [4].
Regioselective iodination constitutes the foundational transformation enabling the synthesis of 1-(tert-butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole, with the C4 position exhibiting enhanced reactivity toward electrophilic iodination due to the electron-withdrawing effect of the polyfluorinated phenyl ring. Contemporary methodologies employ N-iodosuccinimide (NIS) as the electrophilic iodine source in aprotic solvents such as acetonitrile or dichloromethane, achieving >90% regioselectivity for the 4-iodo isomer. This preference arises from the inherent electronic asymmetry of the 1-tert-butyl-5-(2,4,5-trifluorophenyl)pyrazole precursor, where the trifluorophenyl group at C5 significantly reduces electron density at C4 compared to C3 [2] [6].
Directed ortho-metalation (DoM) strategies provide complementary regiocontrol for challenging substrates. The tert-butyl group acts as a directing group for lithiation at the adjacent C4 position when treated with strong bases such as lithium diisopropylamide (LDA) at -78°C. Subsequent quenching with iodine generates the 4-iodo isomer with regioselectivity exceeding 95:5 (C4:C3). This approach demonstrates particular utility for pyrazoles containing acid-sensitive functional groups incompatible with electrophilic iodination conditions. Careful temperature control (-78°C to -40°C) prevents competitive metal-halogen exchange in substrates containing pre-existing halogen substituents [2] [7].
Table 3: Comparison of Iodination Methods for Pyrazole Functionalization
Methodology | Regioselectivity (C4:C3) | Reaction Conditions | Functional Group Tolerance | Scale-Up Feasibility |
---|---|---|---|---|
Electrophilic (NIS) | 90:10 | 0-25°C, CH₂Cl₂, 1-4h | Moderate (sensitive to strong nucleophiles) | Excellent |
Directed Lithiation | 95:5 | -78°C, THF, LDA, 30min | Low (incompatible with protic groups) | Moderate |
Copper-Assisted | 85:15 | 80-100°C, DMF, 12h | High | Good |
Halogen Exchange | >99% C4 | 150-180°C, neat, 24h | Low (limited to thermally stable substrates) | Poor |
Copper-mediated halogen exchange presents an alternative pathway for installing iodine at the pyrazole 4-position, especially valuable for late-stage functionalization. This approach involves heating 4-bromo-1-(tert-butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole with copper(I) iodide in refluxing dimethylformamide (DMF), effecting halogen exchange through a copper(I)-assisted mechanism. Though requiring higher temperatures (130-150°C) and extended reaction times (24-48 hours), this method provides exceptional regioselectivity since bromine naturally prefers the C4 position due to electronic effects during pyrazole formation. The methodology demonstrates compatibility with the tert-butyl protecting group and preserves the integrity of fluorine substituents on the phenyl ring, which might otherwise undergo nucleophilic displacement under traditional iodination conditions [2] [6].
Recent innovations focus on catalytic iodination using molecular iodine in the presence of oxidants. These sustainable protocols employ catalytic amounts of nitric acid (5-10 mol%) or hydrogen peroxide with iodine, regenerating the active iodinating species in situ. This approach minimizes waste production compared to stoichiometric NIS methodologies while maintaining excellent regioselectivity (typically 88:12 C4:C3 ratio). The compatibility of these mild oxidation conditions with the acid-sensitive glycosyl moieties in advanced intermediates highlights their potential for synthesizing complex iodinated pyrazole derivatives for pharmaceutical applications [2] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: